molecular formula C10H17NO3 B13254873 Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate

Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate

Cat. No.: B13254873
M. Wt: 199.25 g/mol
InChI Key: OKOJKJVMRGFNAN-UHFFFAOYSA-N
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Description

Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H17NO3 It is a heterocyclic compound that contains a furo[3,2-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its biological activity and potential therapeutic effects.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds.

    Industry: It is utilized in the

Biological Activity

Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate is a synthetic organic compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of heterocyclic compounds characterized by a fused ring system containing both furan and pyridine moieties. Its molecular formula is C10H17NO3C_{10}H_{17}NO_3 with a molecular weight of approximately 185.25 g/mol. The compound's unique structure contributes to its biological activities.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In studies, it was tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to assess its effectiveness.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus125
Escherichia coli250
Pseudomonas aeruginosa500

These results indicate that this compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays. It has been evaluated against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).

Cell Line IC50 (µg/mL)
HeLa62.37
HepG275.00
MCF-780.00

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited the highest potency against HeLa cells, suggesting its potential as a lead compound for further development in cancer therapy .

The biological activity of this compound is thought to involve interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activities or interfere with cellular signaling pathways, although detailed mechanisms are still under investigation .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Synthesis of the Furan Ring :
    • Starting Material: 2,5-dimethylfuran
    • Reagents: Bromine, Sodium hydroxide
    • Conditions: Reflux in an organic solvent
  • Construction of the Pyridine Ring :
    • Starting Material: Furan derivative
    • Reagents: Ammonium acetate, Acetic acid
    • Conditions: Heating under reflux
  • Esterification :
    • Starting Material: Pyridine-furan derivative
    • Reagents: Methanol, Hydrochloric acid
    • Conditions: Reflux in methanol

These synthetic routes allow for the production of high-purity compounds suitable for biological testing .

Case Studies and Research Findings

Recent research has highlighted the potential applications of this compound in medicinal chemistry:

  • A study conducted by Phutdhawong et al. evaluated various derivatives for their cytotoxicity against cancer cell lines and found significant activity in compounds related to furan derivatives .
  • Another investigation into the structure-activity relationship (SAR) revealed that modifications in the furan or pyridine rings could enhance biological activity .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

methyl 5-methyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H17NO3/c1-6-3-4-8-7(11-6)5-9(14-8)10(12)13-2/h6-9,11H,3-5H2,1-2H3

InChI Key

OKOJKJVMRGFNAN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(N1)CC(O2)C(=O)OC

Origin of Product

United States

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